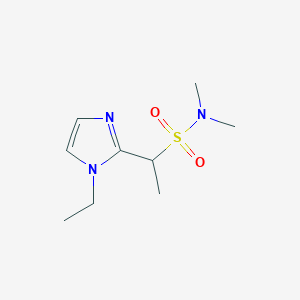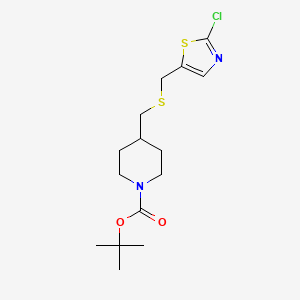![molecular formula C14H15NO B13969341 3-[(3-Methylphenoxy)methyl]aniline CAS No. 779990-99-7](/img/structure/B13969341.png)
3-[(3-Methylphenoxy)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Methylphenoxy)methyl]aniline is an organic compound characterized by the presence of an aniline group substituted with a 3-methylphenoxy methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Methylphenoxy)methyl]aniline typically involves the reaction of 3-methylphenol with formaldehyde to form 3-(3-methylphenoxy)methanol, which is then reacted with aniline under basic conditions to yield the target compound. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-[(3-methylphenoxy)methyl]benzoic acid.
Reduction: Formation of this compound from nitro derivatives.
Substitution: Formation of halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
3-[(3-Methylphenoxy)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 3-[(3-Methylphenoxy)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The aniline group can participate in hydrogen bonding and other interactions with biological macromolecules.
Comparación Con Compuestos Similares
- 3-[(4-Methylphenoxy)methyl]aniline
- 3-[(2-Methylphenoxy)methyl]aniline
- 3-[(3-Ethylphenoxy)methyl]aniline
Comparison: 3-[(3-Methylphenoxy)methyl]aniline is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct biological activities.
Propiedades
Número CAS |
779990-99-7 |
|---|---|
Fórmula molecular |
C14H15NO |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
3-[(3-methylphenoxy)methyl]aniline |
InChI |
InChI=1S/C14H15NO/c1-11-4-2-7-14(8-11)16-10-12-5-3-6-13(15)9-12/h2-9H,10,15H2,1H3 |
Clave InChI |
ZNIFYCQHZGXUTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OCC2=CC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




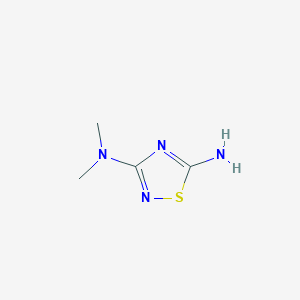

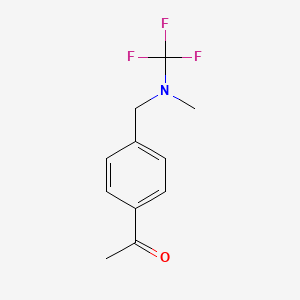
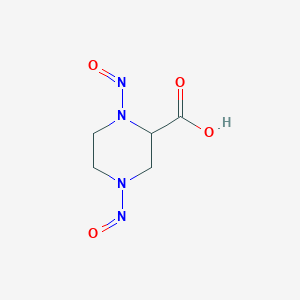
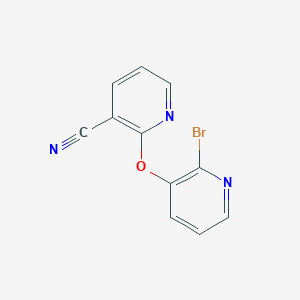

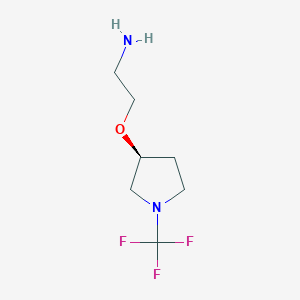
![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)

